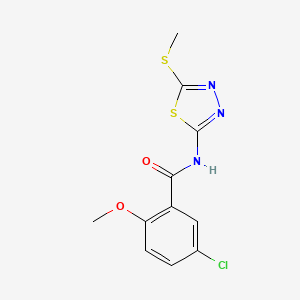

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S2/c1-17-8-4-3-6(12)5-7(8)9(16)13-10-14-15-11(18-2)19-10/h3-5H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEMIEYBYHHETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzamide Core: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

Introduction of the Thiadiazole Ring: The acid chloride is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole ring. This step typically requires the use of a base such as triethylamine to facilitate the reaction.

Final Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the benzamide core under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, as antiviral agents. Thiadiazole compounds have shown promising results against various viral targets.

- Inhibition of Viral Replication : Research indicates that derivatives of thiadiazoles can inhibit the activity of RNA polymerases in viruses such as Hepatitis C Virus (HCV). For instance, compounds with similar structures demonstrated IC₅₀ values as low as 0.35 µM against HCV NS5B polymerase .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) have shown that thiadiazole derivatives exhibit significant cytotoxicity. For example, related compounds demonstrated IC₅₀ values ranging from 0.37 to 0.95 µM against HeLa cells, outperforming the reference drug sorafenib .

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial efficacy:

- Broad-Spectrum Activity : Compounds similar to this compound have shown activity against several bacterial strains. Studies indicate that these compounds can disrupt bacterial cell walls or inhibit critical metabolic pathways, leading to bacterial cell death.

Case Studies and Research Findings

- Antiviral Efficacy : A study focusing on the antiviral properties of thiadiazole derivatives reported that certain compounds inhibited viral replication by targeting specific viral enzymes .

- Cytotoxicity Against Cancer Cells : In a comprehensive evaluation of various benzamide derivatives, it was found that modifications to the thiadiazole ring significantly enhanced cytotoxic effects against cancer cell lines .

- Antimicrobial Testing : Research conducted on a series of thiadiazole compounds revealed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Halogenation (Cl vs. Br)

- Bromo-substituted analogs : The compound 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality at 60 mg/kg in preclinical studies, suggesting bromine’s superior electronegativity enhances bioactivity compared to chlorine .

- Chloro-substituted analogs : The target compound’s 5-chloro group provides moderate electron withdrawal, which may balance potency and toxicity. For example, 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) showed comparable NMR spectral features but lower anticancer efficacy than brominated counterparts .

Methoxy vs. Other Alkoxy Groups

- 2-Methoxy substitution : The methoxy group in the target compound improves solubility via hydrogen bonding. Similar compounds like 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) exhibited distinct ¹H NMR shifts (δ 3.85 ppm for -OCH₃) and moderate antifungal activity .

- Phenoxy derivatives: Compounds with 2-isopropyl-5-methylphenoxy (e.g., 5f) or 2-methoxyphenoxy (e.g., 5k) substituents showed higher melting points (158–160°C and 135–136°C, respectively) due to increased molecular symmetry but reduced bioavailability compared to the target compound’s benzamide structure .

Thiadiazole Ring Modifications

Methylthio (-SCH₃) vs. Other Sulfur-Containing Groups

- Methylthio substituent: The -SCH₃ group in the target compound enhances lipophilicity (logP ~2.8 predicted), favoring membrane penetration. Analog N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) showed lower yield (85%) and similar melting points (135–136°C), suggesting comparable stability .

- Sulfonamide derivatives: Compounds like N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a) exhibited stronger hydrogen bonding (IR νmax 3,465 cm⁻¹ for N-H) but reduced anticancer activity due to bulkier substituents .

Amino and Cyano Modifications

- Amino-substituted analogs: N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (2) demonstrated moderate cytotoxicity (IC₅₀ ~50 µM) but served as a precursor for more active derivatives like N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3), which showed enhanced pro-apoptotic effects .

Biological Activity

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

-

Formation of the Benzamide Core :

- The process begins with 5-chloro-2-methoxybenzoic acid, which is converted to its acid chloride using thionyl chloride.

-

Introduction of the Thiadiazole Ring :

- The acid chloride reacts with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine to form the thiadiazole ring.

-

Final Coupling Reaction :

- The thiadiazole intermediate is coupled with the benzamide core under suitable conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.

Anticancer Activity

Research indicates that compounds featuring a thiadiazole structure exhibit notable anticancer properties. For instance:

- Cytotoxicity Studies : The compound was tested against various cancer cell lines using the MTT assay. Results showed that it effectively inhibited cell proliferation in human cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit enzymes involved in cell proliferation and induce apoptosis. Specifically, it may target lipoxygenase pathways, which are implicated in cancer progression .

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Similar thiadiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria . Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives suggest potential activity.

- Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory effects through modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide and its analogs?

The synthesis typically involves coupling a benzoyl chloride derivative with a thiadiazole-amine intermediate. For example:

- Step 1 : React 5-chloro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

- Step 2 : Condense the acyl chloride with 5-(methylthio)-1,3,4-thiadiazol-2-amine in a polar aprotic solvent (e.g., pyridine or DMF) under inert conditions.

- Purification : Use column chromatography or recrystallization from methanol/ethanol .

- Validation : Confirm product purity via TLC and melting point analysis .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

A combination of spectroscopic and crystallographic techniques is employed:

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic protons (δ 6.8–8.0 ppm) and thiadiazole protons (δ 8.2–8.5 ppm). ¹³C NMR verifies carbonyl (C=O, ~165 ppm) and thiadiazole carbons (~150–160 ppm) .

- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds stabilizing dimeric structures) .

Q. What purification techniques are optimal for isolating this compound?

- Recrystallization : Use methanol or ethanol for high-purity crystals .

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for complex mixtures .

- TLC monitoring : Use chloroform/ethanol (3:1) to track reaction progress and isolate fractions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

Q. How do structural modifications influence the bioactivity of this compound?

- Thiadiazole substitution : Replace the methylthio group (-SCH₃) with cyano (-CN) or nitro (-NO₂) groups to enhance electron-withdrawing effects, improving enzyme inhibition (e.g., 15-lipoxygenase) .

- Benzamide modifications : Introduce halogens (e.g., F, Br) at the 4-position of the benzene ring to increase lipophilicity and membrane permeability .

- SAR analysis : Compare IC₅₀ values of analogs to establish structure-activity relationships .

Q. What strategies address low yields or side products during synthesis?

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (15–20 min) under solvent-free conditions, improving yields by 15–20% .

- Catalytic optimization : Use glacial acetic acid or p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation .

- Byproduct identification : Employ LC-MS or GC-MS to detect impurities and adjust stoichiometry/reactant ratios .

Q. How can computational methods enhance the study of this compound’s interactions?

- Molecular docking : Simulate binding to target proteins (e.g., ERK2 or 15-LOX) using AutoDock Vina. Validate docking poses with crystallographic data .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

- QSAR modeling : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.